molecular formula C14H10Cl2N2O3 B5800063 N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamide

N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamide

Cat. No. B5800063
M. Wt: 325.1 g/mol
InChI Key: HVIUROOQVICQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamide, also known as diclofop-methyl, is a widely used herbicide in agriculture. It belongs to the chemical class of aryloxyphenoxypropionate and is used to control annual grass weeds in crops such as wheat, barley, and oats.

Scientific Research Applications

Diclofop-methyl has been extensively studied for its herbicidal properties. It is effective against a broad range of annual grass weeds and is commonly used in wheat, barley, and oats crops. Diclofop-methyl has also been studied for its potential as a selective herbicide in turfgrass management.

Mechanism of Action

Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for the biosynthesis of fatty acids. ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, which is a precursor for fatty acid synthesis. By inhibiting ACC, N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamidehyl disrupts the biosynthesis of fatty acids, leading to the death of the target weeds.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms such as fish and crustaceans. Diclofop-methyl can also cause skin and eye irritation in humans. In plants, N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamidehyl inhibits the biosynthesis of fatty acids, leading to the death of the target weeds.

Advantages and Limitations for Lab Experiments

Diclofop-methyl is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. It is effective against a broad range of annual grass weeds and is commonly used in wheat, barley, and oats crops. However, its use is limited to these crops and is not effective against broadleaf weeds. In addition, N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamidehyl can be toxic to aquatic organisms and can cause skin and eye irritation in humans.

Future Directions

There are several future directions for the study of N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamidehyl. One area of research could focus on the development of new herbicides that are effective against both grass and broadleaf weeds. Another area of research could focus on the development of more environmentally friendly herbicides that have low toxicity to aquatic organisms and humans. Finally, research could focus on the mechanisms of resistance to N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamidehyl in weeds and the development of strategies to overcome resistance.

Synthesis Methods

Diclofop-methyl is synthesized by reacting 2-methyl-3-nitrobenzoic acid with 2,4-dichlorophenol in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with methyl alcohol to form the final product, N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamidehyl.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-10(3-2-4-13(8)18(20)21)14(19)17-12-6-5-9(15)7-11(12)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIUROOQVICQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-2-methyl-3-nitrobenzamide

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